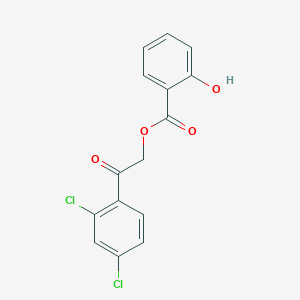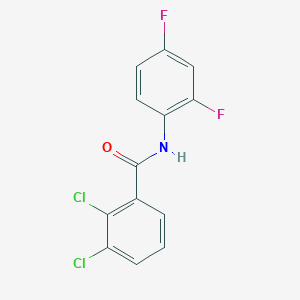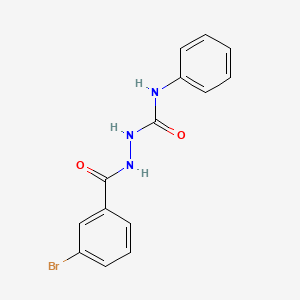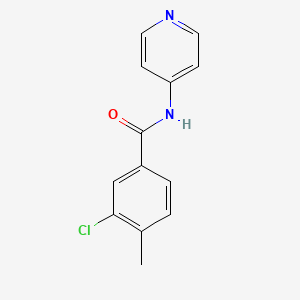
(3-Chloro-4-hydroxyphenyl)(pyrrolidin-1-yl)methanethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Chloro-4-hydroxyphenyl)(pyrrolidin-1-yl)methanethione is an organic compound characterized by the presence of a chloro-substituted phenyl ring, a hydroxy group, a pyrrolidine ring, and a methanethione group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-hydroxyphenyl)(pyrrolidin-1-yl)methanethione typically involves the reaction of 3-chloro-4-hydroxybenzaldehyde with pyrrolidine and a thiolating agent. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Chloro-4-hydroxyphenyl)(pyrrolidin-1-yl)methanethione undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to form a hydroxy group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Formation of 3-chloro-4-oxophenyl(pyrrolidin-1-yl)methanethione.
Reduction: Formation of 3-hydroxy-4-hydroxyphenyl(pyrrolidin-1-yl)methanethione.
Substitution: Formation of 3-amino-4-hydroxyphenyl(pyrrolidin-1-yl)methanethione.
Wissenschaftliche Forschungsanwendungen
(3-Chloro-4-hydroxyphenyl)(pyrrolidin-1-yl)methanethione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and fibrosis.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of (3-Chloro-4-hydroxyphenyl)(pyrrolidin-1-yl)methanethione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate signaling pathways related to cell proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Chloro-4-hydroxyphenyl)(pyrrolidin-1-yl)methanone: Similar structure but with a methanone group instead of a methanethione group.
(3-Chloro-4-hydroxyphenyl)(pyrrolidin-1-yl)methanol: Similar structure but with a methanol group instead of a methanethione group.
(3-Chloro-4-hydroxyphenyl)(pyrrolidin-1-yl)ethanethione: Similar structure but with an ethanethione group instead of a methanethione group.
Uniqueness
The uniqueness of (3-Chloro-4-hydroxyphenyl)(pyrrolidin-1-yl)methanethione lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses.
Eigenschaften
IUPAC Name |
(3-chloro-4-hydroxyphenyl)-pyrrolidin-1-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNOS/c12-9-7-8(3-4-10(9)14)11(15)13-5-1-2-6-13/h3-4,7,14H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOCQAZIZXZKDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-chloro-2-{[(3-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B5768941.png)


![N-[(2-methoxyphenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5768967.png)
methyl]-N'-(3-methylphenyl)thiourea](/img/structure/B5768974.png)


![2-{benzyl[4-(trifluoromethyl)benzyl]amino}ethanol](/img/structure/B5768992.png)



![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5769009.png)

![1-[(4-ethoxyphenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine](/img/structure/B5769049.png)
